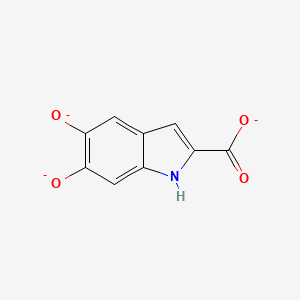

5,6-Dioxidoindole-2-carboxylate

Description

Properties

Molecular Formula |

C9H4NO4-3 |

|---|---|

Molecular Weight |

190.13 g/mol |

IUPAC Name |

5,6-dioxido-1H-indole-2-carboxylate |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)/p-3 |

InChI Key |

YFTGOBNOJKXZJC-UHFFFAOYSA-K |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1[O-])[O-])C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Oxidation with Hexacyanoferrates

The oxidation of DOPA using potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) under alkaline conditions remains the most widely cited method for DHICA synthesis. In this approach, DOPA undergoes oxidative cyclization to form dopachrome, which is subsequently reduced to DHICA using sodium metabisulfite (Na₂S₂O₅). A representative procedure involves dissolving DOPA (1 g, 5.07 mmol) in deionized water under a nitrogen atmosphere, followed by gradual addition of K₃[Fe(CN)₆] (6.68 g, 20.3 mmol) and potassium bicarbonate (KHCO₃, 2.54 g, 25.4 mmol). The reaction is quenched with Na₂S₂O₅, acidified to pH 3, and extracted with ethyl acetate to yield DHICA as a greyish powder with an 86% yield.

Critical Parameters :

Alternative Oxidizing Agents

Recent studies explore substitutes for hexacyanoferrates, such as sodium periodate (NaIO₄) and manganese dioxide (MnO₂), though these often result in lower yields (<70%) due to competing polymerization reactions.

Hemetsberger–Knittel Indole Synthesis

Four-Step Synthetic Route

This method involves veratric aldehyde (1 ) and methyl azidoacetate, proceeding through nitrene generation and cyclization to form a methylated indole intermediate. Demethylation with boron tribromide (BBr₃) yields DHICA.

Procedure :

- Condensation : Veratric aldehyde reacts with methyl azidoacetate at 50–55°C.

- Cyclization : Thermal generation of nitrene forms 5,6-dimethoxyindole-2-carboxylate.

- Demethylation : BBr₃ cleaves methyl ethers to phenolic hydroxyls.

Yield : ~65–70%, limited by side reactions during demethylation.

CuI-Catalyzed Coupling and Fischer Indole Synthesis

Coupling of 2-Bromo-4,5-dimethoxybenzaldehyde

A streamlined approach utilizes CuI-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde (2 ) with ethyl isocyanoacetate. Cyclization and hydrolysis yield 5,6-dimethoxyindole-2-carboxylic acid, which is demethylated with BBr₃.

Advantages :

Fischer Indole Synthesis

[(3,4-Dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester undergoes acid-catalyzed rearrangement in polyphosphoric acid to form indole-2-carboxylate, followed by demethylation.

Enzymatic Synthesis from Dopachrome

In Vitro Enzymatic Conversion

Dopachrome conversion factor (DCF), purified from melanoma cells, catalyzes the isomerization of dopachrome to DHICA under physiological conditions (pH 6.8, 37°C). This method avoids harsh reagents but is limited by enzyme availability.

Key Insight : Enzymatic synthesis underscores DHICA’s role as a melanin precursor in vivo.

Industrial-Scale Methods from Patents

Nitrotoluene and Diethyl Oxalate Route (CN102020600B)

This patent describes a cost-effective synthesis starting from o-nitrotoluene and diethyl oxalate:

Nintedanib Intermediate Synthesis (CN112592307B)

While primarily targeting nintedanib, this patent details acetylation and coupling steps applicable to indole-2-carboxylate derivatives. Key reagents include triethyl orthobenzoate and acetic anhydride, with yields exceeding 80%.

Comparative Analysis of Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.